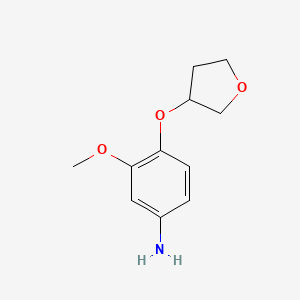

3-Methoxy-4-(oxolan-3-yloxy)aniline

Description

3-Methoxy-4-(oxolan-3-yloxy)aniline is a substituted aniline derivative characterized by a methoxy group (-OCH₃) at the 3-position and an oxolane (tetrahydrofuran) ring-linked ether group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.25 g/mol and a CAS registry number 1342281-94-0 . The oxolane moiety introduces stereochemical complexity and enhances solubility in polar organic solvents, while the methoxy and aniline (-NH₂) groups contribute to its reactivity in electrophilic substitution and coupling reactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-methoxy-4-(oxolan-3-yloxy)aniline |

InChI |

InChI=1S/C11H15NO3/c1-13-11-6-8(12)2-3-10(11)15-9-4-5-14-7-9/h2-3,6,9H,4-5,7,12H2,1H3 |

InChI Key |

VVPDPEDWHDGEAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OC2CCOC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(oxolan-3-yloxy)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and oxirane (ethylene oxide).

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Procedure: The 3-methoxyaniline is first deprotonated by the base to form the corresponding aniline anion. This anion then reacts with oxirane to form the oxolan-3-yloxy group at the 4-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-4-(oxolan-3-yloxy)aniline may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(oxolan-3-yloxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-Methoxy-4-(oxolan-3-yloxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The methoxy and oxolan-3-yloxy groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 3-Methoxy-4-(oxolan-3-yloxy)aniline and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 3-Methoxy-4-(oxolan-3-yloxy)aniline | C₁₁H₁₅NO₃ | 209.25 | -OCH₃ (3), oxolanyl-O- (4) | 1342281-94-0 | Ether-linked oxolane, moderate polarity |

| 4-Methyl-3-(oxolan-3-yloxy)aniline | C₁₁H₁₅NO₂ | 193.24 | -CH₃ (4), oxolanyl-O- (3) | 1339420-36-8 | Methyl substitution, lower polarity |

| 3-Methoxy-4-(trifluoromethyl)aniline | C₈H₈F₃NO | 191.15 | -OCH₃ (3), -CF₃ (4) | 106877-20-7 | Electron-withdrawing -CF₃, high stability |

| 3-Fluoro-4-(3-methoxyphenoxy)aniline | C₁₃H₁₂FNO₂ | 233.24 | -F (3), 3-methoxyphenoxy-O- (4) | 937598-01-1 | Bulky aryl ether, increased hydrophobicity |

| 4-Hexyloxyaniline | C₁₂H₁₉NO | 193.29 | -O-(CH₂)₅CH₃ (4) | N/A | Long alkoxy chain, lipophilic |

Key Differences and Implications

Electronic Effects

- 3-Methoxy-4-(oxolan-3-yloxy)aniline : The methoxy group (-OCH₃) is electron-donating, activating the benzene ring toward electrophilic substitution. The oxolane ether group introduces moderate steric hindrance but enhances solubility in solvents like THF or dioxane .

- 3-Methoxy-4-(trifluoromethyl)aniline : The -CF₃ group is strongly electron-withdrawing, deactivating the ring and directing reactions to specific positions. This compound is more resistant to oxidative degradation compared to its oxolane analog .

Solubility and Reactivity

- The oxolane-containing analogs (e.g., 3-Methoxy-4-(oxolan-3-yloxy)aniline) exhibit higher solubility in polar aprotic solvents due to the oxygen-rich ether linkage. In contrast, 4-hexyloxyaniline’s long alkoxy chain enhances lipid solubility, making it suitable for membrane-penetrating applications .

- 4-Methyl-3-(oxolan-3-yloxy)aniline: The methyl group reduces polarity compared to the methoxy analog, favoring reactions in non-polar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.